molecular formula C14H23NO4 B12305135 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid

Cat. No.: B12305135
M. Wt: 269.34 g/mol
InChI Key: ZTGUWOMBPDTTMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. The presence of the tert-butoxycarbonyl group allows for selective deprotection, enabling researchers to investigate the role of specific functional groups in biological systems .

Medicine: In medicinal chemistry, RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs and pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of customized products with specific properties .

Mechanism of Action

The mechanism of action of RAC-(3AR,7AS)-1-[(TERT-BUTOXY)CARBONYL]-OCTAHYDRO-1H-INDOLE-3A-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site during chemical transformations. Upon deprotection, the free amine can participate in various biological and chemical processes, influencing the activity of enzymes, receptors, and other molecular targets .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(11(16)17)7-5-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

ZTGUWOMBPDTTMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C(=O)O

Origin of Product

United States

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